molecular formula C14H20N2O3 B3012322 (S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate CAS No. 452931-15-6

(S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate

Cat. No.: B3012322
CAS No.: 452931-15-6
M. Wt: 264.325
InChI Key: OOWANAJPXBNXDZ-LBPRGKRZSA-N
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Description

(S)-Methyl 2-(3-isopropylureido)-3-phenylpropanoate (CAS: Not explicitly provided in evidence) is a chiral ester derivative featuring a phenylpropanoate backbone substituted with a 3-isopropylureido group at the second carbon. Its molecular formula is C₁₅H₂₂N₂O₃, and its stereospecific (S)-configuration distinguishes it from racemic analogs. This compound is cataloged as a synthetic building block by InterBioScreen Ltd., indicating its utility in organic synthesis, particularly in pharmaceutical or agrochemical research .

Properties

IUPAC Name

methyl (2S)-3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)15-14(18)16-12(13(17)19-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H2,15,16,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWANAJPXBNXDZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-methyl 3-phenylpropanoate and isopropyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ureido group.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Efficient Purification: Implementing efficient purification methods such as continuous chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ureido group can participate in nucleophilic substitution reactions, where nucleophiles replace the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ureido derivatives.

Scientific Research Applications

(S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to its target, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with phenylpropanoate esters but differs in substituents and stereochemistry. Below is a comparative table:

Compound Name Molecular Formula Key Functional Groups Notable Features
(S)-Methyl 2-(3-isopropylureido)-3-phenylpropanoate C₁₅H₂₂N₂O₃ Ureido, phenyl, ester Chiral center (S-configuration), H-bond donor/acceptor
Methyl 3-phenylpropanoate C₁₀H₁₂O₂ Phenyl, ester Simple ester; microbial correlations ( ρ >0.7)
Ethyl 3-phenylpropanoate C₁₁H₁₄O₂ Phenyl, ester Correlates with M. litorale ( ρ >0.6)
Ethyl 2-phenylacetate C₁₀H₁₂O₂ Phenyl, ester High correlation with C. boidinii
3,3-Dimethylbutan-2-yl phosphonamidate derivatives Varies Phosphonamidate, hydroxyethyl Structurally distinct; sodium salt applications

Physicochemical Properties

  • Solubility: The ureido group likely increases hydrophilicity relative to non-ureido esters (e.g., methyl 3-phenylpropanoate).
  • Chirality: The (S)-configuration may confer enantioselective bioactivity, unlike non-chiral analogs like ethyl octanoate.

Limitations and Knowledge Gaps

  • Direct microbial correlation data for this compound is absent in the provided evidence; inferences are based on structural analogs.
  • Comparative solubility and stability data require experimental validation.

Biological Activity

(S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methyl ester, isopropylureido group, and a phenylpropanoate moiety. The molecular formula is C15_{15}H20_{20}N2_2O2_2, with a molecular weight of approximately 264.34 g/mol. The presence of the isopropylureido group suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with specific receptors and enzymes that are crucial in inflammatory responses and cell signaling pathways.

  • Cytokine Inhibition : Research indicates that the compound can inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in stimulated immune cells. This suggests its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive cytokine production .
  • Cell Permeability : The compound exhibits good cell permeability, allowing it to effectively enter cells and exert its effects on intracellular targets. This characteristic enhances its therapeutic potential in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study involving THP-1 monocyte-like cells demonstrated that treatment with the compound significantly reduced the phosphorylation of NF-κB p65, a key transcription factor involved in inflammation. The IC50_{50} values for inhibiting IL-6 and IL-1β were reported as 0.85 µM and 0.87 µM, respectively, indicating potent activity .
  • Study 2 : In vivo studies using murine models showed that administration of the compound resulted in decreased levels of inflammatory markers following lipopolysaccharide (LPS) stimulation. This supports its potential use in managing inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectIC50_{50} Value (µM)
IL-6 InhibitionSignificant reduction0.85
IL-1β InhibitionSignificant reduction0.87
TNF-α InhibitionModerate reduction1.22
IL-8 InhibitionModerate reduction1.58

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Ureido Group : The isopropylureido moiety can be synthesized from isocyanates and appropriate amines.
  • Esterification : The final product is obtained through esterification between the carboxylic acid derivative and methanol under acidic conditions.

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